molecular formula C8H6FN3 B1394088 5-Fluoro-2-(1H-imidazol-1-yl)pyridine CAS No. 1287217-29-1

5-Fluoro-2-(1H-imidazol-1-yl)pyridine

Cat. No. B1394088
M. Wt: 163.15 g/mol
InChI Key: NARKMWBSCCGHRR-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(1H-imidazol-1-yl)pyridine” is a chemical compound with the CAS Number: 1287217-29-1 . It has a molecular weight of 163.15 . The compound is a powder at room temperature .


Synthesis Analysis

Imidazole, the core structure of “5-Fluoro-2-(1H-imidazol-1-yl)pyridine”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The IUPAC name of “5-Fluoro-2-(1H-imidazol-1-yl)pyridine” is 5-fluoro-2-(1H-imidazol-1-yl)pyridine . The InChI code is 1S/C8H6FN3/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H .


Chemical Reactions Analysis

Imidazole, the core structure of “5-Fluoro-2-(1H-imidazol-1-yl)pyridine”, is known for its broad range of chemical and biological properties . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“5-Fluoro-2-(1H-imidazol-1-yl)pyridine” is a powder at room temperature . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Inhibitors of Transforming Growth Factor-β Type I Receptor Kinase : A study by Krishnaiah et al. (2015) synthesized a series of compounds, including 5-fluoro-substituted-6-methylpyridin-2-yl derivatives, to evaluate their inhibitory activity against TGF-β type I receptor kinase. This research highlights the potential use of 5-Fluoro-2-(1H-imidazol-1-yl)pyridine in developing treatments targeting TGF-β pathways.

  • Development of Fluorescent pH Probes : Zhang et al. (2015) developed a new imidazo[1,5-a]pyridine-based pH fluorescent probe, using a similar chemical structure, to respond to acidic pH conditions with high selectivity and sensitivity (Zhang et al., 2015). This application demonstrates the compound's utility in biochemical sensing and diagnostics.

  • Synthesis and Inotropic Activity : Yamanaka et al. (1991) synthesized a series of compounds, including 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridonones, to evaluate their positive inotropic activity (Yamanaka et al., 1991). This indicates the relevance of the chemical structure in developing cardiac stimulants.

  • Fluorescent Membrane Probes : Renno et al. (2022) studied imidazo[1,5-a]pyridine-based fluorophores for their suitability as cell membrane probes. Their research revealed that these compounds, due to their photophysical properties, are potential candidates for monitoring cellular health (Renno et al., 2022).

  • Inhibitors of TGF-beta Receptor 1 : A study by Bonafoux et al. (2009) explored the compound 4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylamine as a potent inhibitor of TGF-beta receptor 1, demonstrating the compound's potential in therapeutic applications targeting this receptor (Bonafoux et al., 2009).

Safety And Hazards

The safety information for “5-Fluoro-2-(1H-imidazol-1-yl)pyridine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazole, the core structure of “5-Fluoro-2-(1H-imidazol-1-yl)pyridine”, has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities and are used in a variety of applications . Therefore, there is a great importance of heterocyclic ring-containing drugs , and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

5-fluoro-2-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARKMWBSCCGHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(1H-imidazol-1-yl)pyridine

CAS RN

1287217-29-1
Record name 5-fluoro-2-(1H-imidazol-1-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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